N-Nitrosodibenzylamine

Genotoxicity Transgenic Mouse Mutagenesis

Researchers validating nitrosamine impurity methods face a critical gap: most nitrosamine reference standards are potent carcinogens requiring extensive safety protocols. NDBzA (CAS 5336-53-8) resolves this-genotoxic in vitro and in vivo yet documented as non-carcinogenic in long-term rodent bioassays, enabling safer positive control workflows. • LC-MS/MS & GC-MS reference standard compliant with FDA/EMA nitrosamine guidelines • Unique Ames TA98-positive nitrosamine for frameshift mutagen screening • Validated liver micronucleus assay control where bone marrow standards are negative

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 5336-53-8
Cat. No. B028244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosodibenzylamine
CAS5336-53-8
SynonymsN-Nitroso-N-(phenylmethyl)benzenemethanamine;  Dibenzylnitrosamine;  N,N-Dibenzylnitrosamine;  NSC 338;  Nitrosodibenzylamine;  _x000B_
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O
InChIInChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyRZJLAUZAMYYGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NDBzA: Scientific Procurement Overview


N-Nitrosodibenzylamine (NDBzA; CAS 5336-53-8; MW 226.27; C14H14N2O) is a synthetic N-nitrosamine compound . It is recognized as a micronucleus-inducing mitogenic agent and exhibits mutagenic activity in Salmonella typhimurium and genotoxicity in isolated rat hepatocytes . Notably, despite its in vitro genotoxicity, NDBzA is reported to be non-carcinogenic in long-term rat studies, a paradox that distinguishes it from many structurally related nitrosamines [1].

NDBzA: Why In-Class Substitution Fails


Nitrosamines as a class exhibit widely divergent carcinogenic potencies, tissue tropisms, and metabolic activation profiles. NDBzA presents a unique and well-documented paradox: it is genotoxic in multiple in vitro and in vivo assays yet is non-carcinogenic in traditional long-term rodent bioassays [1]. This directly contrasts with potent carcinogens like N-Nitrosodimethylamine (NDMA) and N-Nitrosomethylbenzylamine (NMBzA), which are unequivocally tumorigenic [2]. Furthermore, NDBzA's metabolic activation yields a benzylating species hypothesized to form a stabilized benzylcarbocation with limited DNA alkylation capacity, a distinct mechanistic divergence from the potent methylating or ethylating pathways of smaller nitrosamines [3]. Therefore, substituting NDBzA with a generic 'nitrosamine' or a more potent analog such as NDMA would yield fundamentally different experimental outcomes in genotoxicity, carcinogenicity, and mechanistic studies.

NDBzA: Comparative Evidence for Procurement


In Vivo Liver Mutagenicity vs. NDMA

In a direct head-to-head comparison using the MutaMouse transgenic system, NDBzA was found to be more than 100 times less mutagenic than the classic hepatocarcinogen N-nitrosodimethylamine (NDMA). While both compounds increased mutant frequency in the liver, the effective dose of NDBzA (750 mg/kg) was two orders of magnitude higher than the effective dose of NDMA (2-10 mg/kg) to induce a comparable response [1].

Genotoxicity Transgenic Mouse Mutagenesis

Non-Carcinogenicity vs. Potent Nitrosamines

Unlike the structurally related nitrosamines N-nitrosodimethylamine (NDMA) and N-nitrosomethylbenzylamine (NMBzA), which are established potent carcinogens in rodents, NDBzA is reported to be non-carcinogenic in long-term rat studies [1]. This finding is particularly striking given that NMBzA induces esophageal tumors in 82% of rats at a dose of 3.5 mg/kg [2], whereas NDBzA fails to produce tumors even in long-term assays [1].

Carcinogenicity Nitrosamine Long-term Bioassay

Ames Test: Unique TA98 Positivity

In the Ames Salmonella mutagenicity assay, NDBzA exhibits a distinctive strain specificity profile. While typical small-molecule nitrosamines like NDMA are positive only in base-pair substitution strains (e.g., TA100, TA1535), NDBzA is also positive in strain TA98, which detects frameshift mutations [1]. Quantitative data show that NDBzA is negative in TA98 under most conditions but becomes positive at high doses (1000 μg/mL) with Aroclor 1254-induced hamster S9 [2]. This TA98 positivity is not observed for many other nitrosamines and suggests NDBzA may form bulky DNA adducts capable of causing frameshifts.

Ames Test Mutagenicity Salmonella

Liver Micronucleus Induction vs. Bone Marrow

In vivo genotoxicity assessment reveals that NDBzA is a potent micronucleus-inducing agent specifically in the rat liver, while being completely inactive in both rat and mouse bone marrow micronucleus assays [1]. This contrasts with many other genotoxicants that typically induce micronuclei in bone marrow erythrocytes. The liver-specific activity aligns with NDBzA's metabolic activation by hepatic cytochrome P450 enzymes and its known promotion of hepatocyte proliferation [2].

Micronucleus Assay Organotropism In Vivo Genotoxicity

Tumor Promotion in Rat Liver

In an initiation-promotion (IP) assay, NDBzA was shown to cause a significant increase in both the number and size of preneoplastic liver cell foci in rats previously initiated with diethylnitrosamine (DEN) [1]. This tumor-promoting activity was not observed in rats initiated with 2-acetylaminofluorene, indicating a specific interaction with the initiation mechanism. Additionally, NDBzA causes sustained mitotic stimulation of extrafocal hepatocytes, a property inconsistent with typical promoters like phenobarbital that selectively stimulate preneoplastic cells [1].

Tumor Promotion Hepatocarcinogenesis Non-genotoxic Carcinogen

Reductive vs. Oxidative Metabolism

In vitro metabolism studies reveal that NDBzA undergoes a unique reductive metabolism by rabbit liver homogenates, yielding bibenzyl as a major product via a 2-electron reduction to 1-hydroxy-2,2-dibenzylhydrazine, which then decomposes [1]. This contrasts with the primary oxidative dealkylation pathway characteristic of smaller dialkylnitrosamines like NDMA, which generates methylating species. The benzylcarbocation formed from NDBzA is hypothesized to be too stable to efficiently alkylate DNA, providing a mechanistic basis for its low carcinogenic potency [2].

Metabolism Reductive Activation Benzylating Agent

NDBzA: Research and Industrial Applications


Nitrosamine Impurity Reference Standard

NDBzA is employed as a certified analytical reference standard for the development and validation of LC-MS/MS and GC-MS methods to detect and quantify nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products . Its use is critical for meeting regulatory guidelines from the FDA and EMA regarding nitrosamine control, as it helps establish detection limits and ensure trace nitroso impurities remain within acceptable intake limits [5].

Liver Micronucleus Assay Positive Control

Given its unique ability to induce micronuclei specifically in the rat liver while being negative in bone marrow, NDBzA serves as an essential positive control for validating liver micronucleus assays . This application is crucial for toxicology studies evaluating compounds with known hepatic metabolism or suspected liver-specific genotoxicity, where standard bone marrow controls would be inappropriate and could lead to false-negative conclusions.

Non-Genotoxic Carcinogenesis Mechanistic Probe

NDBzA's documented activity as a liver tumor promoter in initiation-promotion studies makes it a valuable tool for investigating the mechanisms of non-genotoxic carcinogenesis . It is particularly useful for studying compounds that cause sustained hepatocyte proliferation and for screening potential chemopreventive agents that may inhibit the promotion phase of carcinogenesis, without the confounding factor of complete carcinogenicity.

Frameshift Mutagen Ames Test Control

NDBzA's unique positivity in Salmonella strain TA98 (with appropriate metabolic activation) distinguishes it from most nitrosamines, which are typically only positive in base-pair substitution strains . This makes NDBzA a specialized positive control for Ames test protocols designed to detect frameshift mutagens or bulky DNA adduct-forming compounds, particularly in pharmaceutical and environmental safety assessments where a nitrosamine-based TA98 control is required [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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